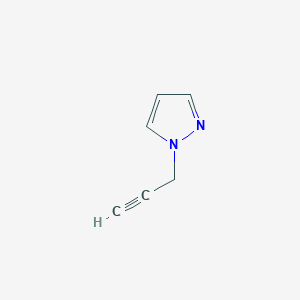

1-(prop-2-yn-1-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-ynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-5-8-6-3-4-7-8/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMAASXLMDIWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20306-74-5 | |

| Record name | 1-(prop-2-yn-1-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(prop-2-yn-1-yl)-1H-pyrazole

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficiency of synthesis and the reliability of molecular architecture are paramount. The pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to anti-cancer drugs.[1][2][3] The strategic functionalization of this core allows for the exploration of vast chemical space. This guide focuses on a particularly valuable derivative: 1-(prop-2-yn-1-yl)-1H-pyrazole . The introduction of the propargyl group, with its terminal alkyne, transforms the simple pyrazole into a powerful and versatile building block, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1]

This document provides an in-depth, field-proven guide for the synthesis and comprehensive characterization of this key intermediate. We will move beyond a simple recitation of steps to explore the causality behind procedural choices, ensuring a robust and reproducible methodology suitable for any research or drug development setting.

Part 1: Synthesis via Base-Mediated N-Alkylation

The most direct and reliable method for synthesizing this compound is the N-alkylation of the pyrazole ring with a suitable propargylating agent. This reaction is a cornerstone of heterocyclic chemistry.[4][5]

Mechanistic Rationale and Reagent Selection

The N-alkylation of pyrazole proceeds via a classical nucleophilic substitution mechanism. The nitrogen atom of the pyrazole N-H bond is weakly acidic and requires deprotonation by a suitable base to form the pyrazolide anion. This potent nucleophile then attacks the electrophilic carbon of the alkylating agent, propargyl bromide, in an SN2 reaction to form the desired C-N bond.

-

Choice of Base: The selection of the base is critical. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling.[6] For routine, scalable synthesis, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is superior.[6][7] It is sufficiently basic to deprotonate the pyrazole, is easily handled, and the reaction can be driven to completion with minimal side products.

-

Choice of Solvent: A polar aprotic solvent is required to dissolve the reagents and stabilize the charged intermediate (the pyrazolide anion) without interfering with the reaction. Dimethylformamide (DMF) or acetonitrile are excellent choices.[6][8] They possess high dielectric constants and do not have acidic protons that could quench the anion.

-

Alkylating Agent: Propargyl bromide is a highly reactive and efficient electrophile for this transformation.[9] Propargyl chloride can also be used but is generally less reactive.

Caption: Core N-alkylation reaction mechanism.

Self-Validating Experimental Protocol

This protocol is designed for robustness. Each step includes checks and rationales to ensure success.

Reagents:

-

Pyrazole (1.0 eq)

-

Propargyl bromide (80% wt. solution in toluene, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pyrazole and anhydrous potassium carbonate.

-

Rationale: A dry, inert atmosphere prevents the introduction of water, which can compete with the pyrazolide anion as a nucleophile and lead to the formation of propargyl alcohol.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approx. 10 mL per 1 g of pyrazole).

-

Reagent Addition: Add propargyl bromide dropwise to the stirring slurry at room temperature over 10-15 minutes.

-

Rationale: A controlled, dropwise addition helps to manage any potential exotherm from the reaction.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the pyrazole spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Wash the salts with a small amount of acetonitrile.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the product as a clear oil or low-melting solid.

Caption: Step-by-step synthesis workflow.

Part 2: Comprehensive Spectroscopic Characterization

Unambiguous characterization is non-negotiable in drug development. The following data provide a complete spectroscopic fingerprint for this compound, confirming its identity and purity. The molecular formula is C₆H₆N₂ with a monoisotopic mass of 106.05 Da.[10][11]

¹H NMR Spectroscopy

Proton NMR is the primary tool for confirming the successful N-alkylation and the integrity of the pyrazole and propargyl moieties. Spectra are typically recorded in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 (Pyrazole) | ~7.6 | Doublet (d) | ~1.5 - 2.0 | Adjacent to N and coupled to H-4. |

| H-3 (Pyrazole) | ~7.5 | Doublet (d) | ~2.0 - 2.5 | Adjacent to N and coupled to H-4. |

| H-4 (Pyrazole) | ~6.3 | Triplet (t) | ~2.0 | Coupled to both H-3 and H-5. |

| Methylene (-CH₂-) | ~4.9 | Doublet (d) | ~2.5 | Coupled to the terminal acetylenic proton. |

| Acetylenic (-C≡CH) | ~2.5 | Triplet (t) | ~2.5 | Coupled to the methylene protons. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-5 (Pyrazole) | ~139 | Deshielded carbon adjacent to two nitrogen atoms. |

| C-3 (Pyrazole) | ~129 | Carbon adjacent to two nitrogen atoms. |

| C-4 (Pyrazole) | ~106 | Shielded carbon in the pyrazole ring. |

| Alkyne (-C ≡CH) | ~77 | sp-hybridized carbon. |

| Alkyne (-C≡C H) | ~75 | sp-hybridized carbon attached to the proton. |

| Methylene (-CH₂-) | ~42 | sp³-hybridized carbon attached to the pyrazole nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | Expected m/z | Ion |

| Electron Ionization (EI) | 106.05 | [M]⁺ |

| Electrospray (ESI+) | 107.06 | [M+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups, particularly the terminal alkyne.[12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250 - 3300 | C-H Stretch | Terminal Alkyne (-C≡C-H) |

| ~3100 - 3150 | C-H Stretch | Aromatic (Pyrazole Ring) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1500 - 1550 | C=N Stretch | Pyrazole Ring |

| ~1400 - 1450 | C=C Stretch | Pyrazole Ring |

Part 3: Applications and Future Directions

The value of this compound lies in its dual functionality. The pyrazole core serves as a stable, drug-like scaffold that can engage in hydrogen bonding and other interactions with biological targets.[1][13][14] The terminal alkyne is a versatile chemical handle for further elaboration.

Its primary application is in Click Chemistry , where it can be readily and efficiently coupled with azide-containing molecules to form stable 1,2,3-triazole linkages. This reaction is widely used in drug discovery for:

-

Lead Discovery: Rapidly generating libraries of compounds by linking the pyrazole scaffold to various azide-functionalized fragments.

-

Bioconjugation: Attaching the pyrazole moiety to peptides, proteins, or other biomolecules.

-

Material Science: Creating functionalized polymers and materials.[15]

As a Senior Application Scientist, I can attest that mastering the synthesis of this building block provides research teams with a reliable and powerful tool to accelerate their discovery programs. Its straightforward synthesis, coupled with its high utility, makes it an indispensable component of the modern chemist's toolbox.

References

- Vertex AI Search. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation.

- National Center for Biotechnology Information. (n.d.). 1-(prop-2-en-1-yl)-1H-pyrazole. PubChem.

- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.

- ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis.

- National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- National Institutes of Health. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.

- National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

- ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine.

- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- PubChem. (n.d.). This compound-4-carbaldehyde.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.

- (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

- (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- ResearchGate. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.

- Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives.

- MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Reddit. (2024). 1H NMR of pyrazole.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C6H6N2) [pubchemlite.lcsb.uni.lu]

- 11. This compound | C6H6N2 | CID 11768523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazole ring N-substituted with a reactive propargyl group, makes it a valuable building block for the synthesis of more complex molecules. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The terminal alkyne of the propargyl group provides a reactive handle for various chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the facile construction of triazole-containing structures.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₆N₂, is comprised of a five-membered aromatic pyrazole ring linked to a propargyl group at the N1 position.[4][5] The pyrazole ring itself is a planar, electron-rich heterocycle containing two adjacent nitrogen atoms.[2] The propargyl group introduces a terminal alkyne, a key functional group for a variety of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 20306-74-5 | [6] |

| Molecular Formula | C₆H₆N₂ | [4] |

| Molecular Weight | 106.12 g/mol | [4] |

| Monoisotopic Mass | 106.0531 Da | [4] |

| Predicted XlogP | -0.2 | [4] |

Synthesis of this compound

The synthesis of N-substituted pyrazoles can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[8][9] For the synthesis of this compound, a typical approach involves the reaction of pyrazole with a propargyl halide, such as propargyl bromide, in the presence of a base.

Experimental Protocol: General Synthesis of N-Alkylated Pyrazoles

Disclaimer: The following is a generalized protocol based on common synthetic methods for N-alkylation of pyrazoles and should be adapted and optimized for the specific synthesis of this compound.

Scheme 1: General Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution of Pyrazole: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the pyrazole, forming the pyrazolate anion.

-

Addition of Propargyl Bromide: Slowly add propargyl bromide to the reaction mixture at room temperature or with cooling, depending on the reactivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the functionalities of the pyrazole ring and the terminal alkyne of the propargyl group.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, typically at the C4 position.[3] The two nitrogen atoms of the pyrazole ring also possess lone pairs of electrons, allowing them to act as ligands in coordination chemistry.[10]

Reactions of the Propargyl Group

The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions, including:

-

[3+2] Cycloaddition Reactions: The most prominent reaction of the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide provides a facile and highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[10] This methodology is widely employed in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Coordination Chemistry: The pyrazole nitrogen atoms can coordinate with a variety of metal ions, making this compound a potential ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).[10] The propargyl group can also participate in coordination or be further functionalized within the complex.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the pyrazole ring protons (typically in the range of 6.0-8.0 ppm), a singlet for the acetylenic proton (around 2.5 ppm), and a singlet for the methylene protons adjacent to the pyrazole ring (around 5.0 ppm). |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the acetylenic carbons, and the methylene carbon. |

| FT-IR | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (106.12 g/mol ). |

Structural Analysis

While a crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC), X-ray diffraction studies of other pyrazole derivatives have provided valuable insights into their solid-state structures.[11][12] Generally, the pyrazole ring is planar. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the crystal packing.[11] For this compound, the presence of the alkyne could lead to specific packing arrangements.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining the stable, aromatic pyrazole ring with the reactive terminal alkyne, opens up a wide array of possibilities for the construction of novel compounds with potential applications in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, serving as a foundational resource for researchers and scientists working with this important molecule. Further experimental investigation into its physical properties and crystal structure would be a valuable addition to the scientific literature.

References

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). RSC. Retrieved January 2, 2026, from [Link]

-

1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound | C6H6N2 | CID 11768523 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11.

-

Pyrazole | C3H4N2 | CID 1048 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov - Physics @ Manasagangotri. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - FLORE. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZO-2-ONE - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (n.d.). RSC. Retrieved January 2, 2026, from [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1H-Pyrazole [webbook.nist.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. PubChemLite - this compound (C6H6N2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C6H6N2 | CID 11768523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [synhet.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. uomphysics.net [uomphysics.net]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 20306-74-5)

Executive Summary

This technical guide provides a detailed spectroscopic analysis of 1-(prop-2-yn-1-yl)-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages a robust theoretical and comparative approach. By integrating predictive methods with empirical data from structurally analogous compounds—primarily the 1H-pyrazole core and related N-substituted derivatives—we present a reliable and scientifically-grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals, offering not only a detailed spectral characterization but also standardized protocols for the empirical acquisition and analysis of such data.

Introduction: The Molecular Profile of this compound

This compound, also known as N-propargylpyrazole, is a bifunctional organic molecule featuring a five-membered aromatic pyrazole ring N-substituted with a propargyl group. The pyrazole moiety is a ubiquitous scaffold in pharmaceuticals, known for a wide array of biological activities.[1] The terminal alkyne of the propargyl group is a versatile functional handle, readily participating in reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various metal-catalyzed transformations.[2] This dual functionality makes it a valuable synthon for the construction of complex molecular architectures.

Molecular Attributes:

This guide will systematically deconstruct the expected spectroscopic signature of this molecule, providing a foundational dataset for its unambiguous identification.

Spectroscopic Elucidation Workflow

The structural confirmation of a synthesized molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this analysis is outlined below.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift theory and comparative data from 1H-pyrazole and its derivatives.[5][6][7]

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The analysis anticipates a spectrum recorded in a standard deuterated solvent like CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| H-4 | ~6.30 | Triplet (t) | 1H | Located between two CH groups (H-3 and H-5), this proton is expected to be a triplet (J ≈ 2.0 Hz). In unsubstituted 1H-pyrazole, this signal appears around δ 6.2-6.3 ppm.[8] |

| H-5 | ~7.50 | Doublet (d) | 1H | This proton is adjacent to the electron-withdrawing N-1 and coupled to H-4. Its chemical shift is expected to be similar to that in the parent pyrazole (δ ~7.5-7.6 ppm).[8] |

| H-3 | ~7.60 | Doublet (d) | 1H | Similar to H-5, this proton is adjacent to a nitrogen and coupled to H-4. It is often the most downfield of the pyrazole ring protons. |

| **H-6 (CH₂) ** | ~4.90 | Doublet (d) | 2H | These methylene protons are deshielded by the adjacent N-1 of the pyrazole ring. Crucially, they will be coupled to the terminal alkyne proton (H-7), resulting in a doublet (J ≈ 2.5 Hz). |

| H-7 (≡CH) | ~2.50 | Triplet (t) | 1H | This is the characteristic signal for a terminal alkyne proton. It is coupled to the two methylene protons (H-6), appearing as a triplet (J ≈ 2.5 Hz). |

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to each unique carbon atom in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C-5 | ~139.0 | The C-3 and C-5 carbons of the pyrazole ring are the most downfield. In 1H-pyrazole, they appear around δ 134-138 ppm. The N-1 substituent will slightly modify this. |

| C-3 | ~130.0 | Similar environment to C-5, but often slightly more upfield in N-substituted pyrazoles. |

| C-4 | ~106.0 | This carbon is shielded relative to C-3 and C-5 and typically resonates around δ 105-107 ppm in the pyrazole ring system.[5] |

| C-8 (≡C) | ~78.0 | The quaternary alkyne carbon attached to the methylene group. Terminal alkyne carbons typically appear in the δ 70-90 ppm range. |

| C-7 (≡CH) | ~74.0 | The terminal alkyne carbon bearing a proton. It is usually found slightly upfield of the quaternary alkyne carbon. |

| **C-6 (CH₂) ** | ~42.0 | The methylene carbon is directly attached to the electronegative nitrogen of the pyrazole ring, shifting it downfield into the δ 40-50 ppm range. |

Infrared (IR) Spectroscopy Analysis

The IR spectrum is instrumental in identifying the key functional groups present in the molecule, particularly the terminal alkyne.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| ~3120 | C-H Stretch | Aromatic (Pyrazole Ring) |

| ~2940 | C-H Stretch | Aliphatic (Methylene) |

| ~2125 | C≡C Stretch | Alkyne (Triple Bond) |

| ~1550, ~1490 | C=N, C=C Stretch | Pyrazole Ring Skeletal Vibrations |

The most diagnostic peaks are the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the weaker but sharp C≡C triple bond stretch near 2125 cm⁻¹. The presence of these two bands provides compelling evidence for the propargyl moiety. The spectrum of the parent 1H-pyrazole shows characteristic ring vibrations which will also be present here.[9]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 106 , corresponding to the molecular weight of C₆H₆N₂. This peak should be reasonably intense.

-

Predicted Fragmentation Pathway: The fragmentation of pyrazoles is well-documented and often involves characteristic losses. For this molecule, fragmentation would likely be initiated by cleavage at the propargyl group or rearrangement of the pyrazole ring.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 106 | [C₆H₆N₂]⁺• (M⁺•) | Molecular Ion |

| 93 | [M - CH]⁺ | Loss of a methylidyne radical, potentially after rearrangement. |

| 79 | [M - HCN]⁺• | A common fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide. |

| 68 | [C₃H₄N₂]⁺• | Cleavage of the N-C bond to lose a C₃H₂ fragment, resulting in the pyrazole radical cation. |

| 39 | [C₃H₃]⁺ | Cleavage of the N-C bond to generate the stable propargyl cation. This is expected to be a very prominent peak. |

Standard Operating Procedures (SOPs) for Data Acquisition

To ensure the acquisition of high-quality, reproducible data for compounds like this compound, the following standardized protocols are recommended.

NMR Data Acquisition (¹H & ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking (on the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (a single drop if liquid, or a few crystals if solid) of the sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks with their wavenumber values (cm⁻¹).

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]

-

Inlet Method (Direct Infusion or GC Inlet):

-

Direct Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

GC Inlet: If the compound is sufficiently volatile and thermally stable, inject a small volume (1 µL) of the solution into a Gas Chromatograph (GC) coupled to the mass spectrometer.

-

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 35 to 200, to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data for a sufficient duration to obtain a representative mass spectrum with a good ion count. If using a GC inlet, the spectrum should be taken from the apex of the chromatographic peak.

-

Data Analysis: Identify the molecular ion peak and analyze the relative abundances of the fragment ions to propose a fragmentation pattern.

Conclusion

Through a detailed analysis based on established spectroscopic principles and data from analogous structures, this guide presents a comprehensive spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data provide a robust framework for the structural verification and quality control of this important chemical intermediate. The combination of the characteristic pyrazole ring signals with the unique signatures of the N-propargyl group—namely the terminal alkyne proton and carbon resonances in NMR, the sharp ≡C-H and C≡C stretches in IR, and the prominent m/z 39 fragment in MS—offers a multi-faceted and definitive method for its identification. The provided SOPs further ensure that empirical data can be reliably acquired and compared against this theoretical benchmark.

References

Sources

- 1. Methylene chloride [webbook.nist.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. This compound [synhet.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- [webbook.nist.gov]

- 7. Thiourea(62-56-6) IR Spectrum [chemicalbook.com]

- 8. 2,2,4-TRIMETHYLHEXANE(16747-26-5) IR Spectrum [chemicalbook.com]

- 9. Phthalic acid, 2TMS derivative [webbook.nist.gov]

An In-depth Technical Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole: Synthesis, Properties, and Applications in Modern Chemistry

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1-(prop-2-yn-1-yl)-1H-pyrazole, a versatile heterocyclic compound. The document details its chemical identity, outlines a probable synthetic route, discusses its physicochemical properties, and explores its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Compound Identification and Chemical Structure

IUPAC Name: this compound Synonyms: 1-propargylpyrazole CAS Number: 20306-74-5

The molecular structure of this compound consists of a five-membered aromatic pyrazole ring substituted at the N1 position with a propargyl group. This terminal alkyne functionality is a key feature, rendering the molecule a valuable building block in various chemical transformations.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct N-alkylation of pyrazole with a propargyl halide. This method is a common and well-established procedure for the N-functionalization of heterocyclic compounds.

Proposed Synthetic Protocol: N-Alkylation of Pyrazole

This experimental protocol is based on established methodologies for the N-alkylation of pyrazoles.

Materials:

-

Pyrazole

-

Propargyl bromide (or propargyl chloride)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and work-up reagents

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent.

-

Deprotonation: Add the base to the solution and stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen, forming the pyrazolate anion. The choice of base and solvent is critical; a stronger base like sodium hydride may be used in an anhydrous solvent like DMF for a more rapid reaction.

-

Alkylation: To the stirred suspension, add propargyl bromide dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (pyrazole) is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic Features |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.12 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. |

| ¹H NMR | Anticipated signals would include resonances for the pyrazole ring protons (typically in the range of 6.0-8.0 ppm), a singlet for the methylene protons of the propargyl group, and a singlet for the acetylenic proton. |

| ¹³C NMR | Expected signals for the three distinct carbons of the pyrazole ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne. |

| Infrared (IR) Spectrum | A characteristic sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker absorption for the C≡C triple bond (around 2100 cm⁻¹) would be expected, in addition to the characteristic bands of the pyrazole ring. |

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a biologically active pyrazole core and a synthetically versatile terminal alkyne, makes it a highly attractive building block in several areas of chemical research.

Role in "Click" Chemistry

The terminal alkyne of the propargyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage. This makes this compound an excellent synthon for the construction of more complex molecules, including bioconjugates, polymers, and advanced materials.

Diagram of a Representative Click Reaction:

Caption: CuAAC "Click" Reaction involving this compound.

Scaffold for Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of the this compound moiety into a drug candidate can serve two primary purposes:

-

Pharmacophore Contribution: The pyrazole ring itself can interact with biological targets, contributing to the overall pharmacological profile of the molecule.

-

Linker for Bioconjugation: The terminal alkyne provides a handle for attaching the pyrazole-containing molecule to other entities, such as targeting ligands, imaging agents, or solubilizing groups, via click chemistry.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a biologically relevant pyrazole core and a synthetically accessible terminal alkyne makes it a powerful tool for the construction of complex molecular architectures through modern synthetic methodologies like click chemistry. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and holds significant promise for future applications.

References

At the time of this writing, specific literature detailing the synthesis and properties of this compound is limited. The information presented is based on established principles of organic chemistry and the extensive literature on pyrazole synthesis and click chemistry.

An In-depth Technical Guide on the Solubility and Stability of 1-(prop-2-yn-1-yl)-1H-pyrazole

Introduction

1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyrazole ring substituted with a propargyl group, presents a unique combination of chemical properties that are crucial for its application. The pyrazole moiety is a common scaffold in many pharmacologically active compounds, while the terminal alkyne of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions.[2]

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the compound's effective application, from early-stage in vitro screening to formulation development. This document will delve into the theoretical aspects of its solubility and stability, provide detailed experimental protocols for their determination, and discuss the potential degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4][5] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure. This section explores the predicted solubility of this compound and outlines methodologies for its empirical determination.

Predicted Solubility

While specific experimental solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on the well-characterized parent molecule, pyrazole, and the influence of the propargyl substituent.

-

In Aqueous Media: Pyrazole itself is soluble in water.[6][7][8][9] The introduction of the three-carbon propargyl group will likely decrease the aqueous solubility to some extent due to an increase in lipophilicity. However, the presence of the two nitrogen atoms in the pyrazole ring, capable of hydrogen bonding, should still permit moderate aqueous solubility. The solubility is expected to be pH-dependent; in acidic solutions, protonation of the pyrazole nitrogens would form a more soluble salt.[10]

-

In Organic Solvents: Pyrazole exhibits good solubility in organic solvents like ethanol, methanol, and acetone.[6] It is anticipated that this compound will also be readily soluble in a range of common organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol.[10]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | The lipophilic propargyl group reduces solubility, but the pyrazole ring's nitrogen atoms allow for some hydrogen bonding with water. |

| Aqueous Acidic | 0.1 M HCl | Moderate to High | Protonation of the pyrazole nitrogen atoms will likely form a more soluble salt.[10] |

| Aqueous Basic | 0.1 M NaOH | Low | The compound is expected to be in its less soluble free base form. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating both the polar pyrazole ring and the less polar propargyl group. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the pyrazole nitrogens. |

| Non-polar | Hexane, Toluene | Very Low | The molecule's overall polarity, due to the pyrazole ring, is too high for significant solubility in non-polar solvents. |

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.[4][11][12]

This high-throughput method is valuable in early drug discovery for rapid screening of compounds.[4][12][13] It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[4][11][14]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[11]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

-

Self-Validation: Include a known high and low solubility compound as positive and negative controls, respectively. Run each sample in triplicate to ensure reproducibility.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility via nephelometry.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5][15][16] It involves equilibrating an excess of the solid compound in a solvent over a longer period.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 M HCl).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] A standard curve of the compound should be prepared in the same solvent for accurate quantification.

-

Self-Validation: Visually confirm the presence of excess solid in each vial after equilibration. Analyze samples at multiple time points (e.g., 24 and 48 hours) to ensure equilibrium has been achieved.

Stability Profile

Assessing the stability of a compound under various conditions is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines.[20][21][22][23] This section outlines the potential degradation pathways for this compound and provides protocols for evaluating its hydrolytic, thermal, and photostability.

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation:

-

Hydrolytic Stability: The pyrazole ring itself is generally stable to hydrolysis.[24][25][26] However, certain substituted pyrazoles, particularly those with ester functionalities, can be susceptible to hydrolysis.[24][25][26] For this compound, the primary concern for hydrolytic instability would be under extreme pH and temperature conditions, which could potentially lead to ring-opening or other unforeseen reactions.

-

Thermal Stability: Pyrazole derivatives can undergo thermal decomposition.[27][28] The decomposition pathways can include the elimination of N₂ or other fragmentation patterns depending on the substituents.[29][30][31] The propargyl group may also be reactive at elevated temperatures.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules.[32] Aromatic heterocyclic compounds like pyrazole can absorb UV light, potentially leading to photodegradation through various mechanisms such as isomerization, cyclization, or radical-mediated reactions.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Stability Studies

The following protocols are designed to assess the stability of this compound in accordance with ICH guidelines.[20][21][22][23]

Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralization: After incubation, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Stability (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period and analyze for degradation.

Formal stability studies are performed to establish a re-test period for the drug substance.[20]

Experimental Protocol: Long-Term and Accelerated Stability

-

Batch Selection: Use at least three primary batches of this compound for the study.[20][22]

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points. For long-term storage, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated storage, a minimum of three time points including the initial and final time points (e.g., 0, 3, and 6 months) is recommended.[23]

-

Analytical Tests: At each time point, perform a battery of tests including:

-

Appearance

-

Assay (quantification of the active ingredient)

-

Purity (determination of degradation products)

-

Moisture content

-

-

Data Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results.

Table 2: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White crystalline solid | 99.8 | 0.15 |

| 3 | White crystalline solid | 99.5 | 0.38 |

| 6 | White crystalline solid | 99.1 | 0.75 |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictive data based on its chemical structure offers initial insights, the detailed experimental protocols provided herein are essential for obtaining robust and reliable data. A thorough characterization of these properties is a critical, non-negotiable step in the journey of any compound from the research laboratory to potential clinical application. The methodologies outlined in this guide are designed to be both scientifically rigorous and practically applicable for researchers in the pharmaceutical and chemical sciences.

References

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

-

Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

-

Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [https://www.courseware.sns.it/farmchim/ICH guidelines.pdf]([Link] guidelines.pdf)

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Pyrazole - Solubility of Things. Solubility of Things. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

This compound. PubChem. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Pyrazole. PubChem. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Unpublished.

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Growing Science. [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

-

Photostability Testing. ResearchGate. [Link]

- Photochemistry of 5-allyloxy-tetrazoles: steady-state and laser flash photolysis study. Unpublished.

-

Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of. SciSpace. [Link]

-

Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 8. Pyrazole | 288-13-1 [chemicalbook.com]

- 9. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. evotec.com [evotec.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 22. pharma.gally.ch [pharma.gally.ch]

- 23. snscourseware.org [snscourseware.org]

- 24. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

The Advent and Ascendance of Propargyl Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Significance

A Senior Application Scientist's Perspective on a Privileged Scaffold in Modern Drug Discovery

Introduction: The Convergence of a Stalwart Heterocycle and a Reactive Moiety

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a venerable scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that has been a cornerstone of pharmacologically active compounds for over a century.[1][2] Its journey began in 1883 with Ludwig Knorr's synthesis of antipyrine, a discovery that heralded the era of synthetic anti-inflammatory drugs.[1][3] Since then, the pyrazole ring has been integrated into a multitude of therapeutic agents, demonstrating a remarkable versatility in biological activity, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[4][5][6][7]

Parallel to the rise of the pyrazole, the propargyl group, a functional group bearing a carbon-carbon triple bond (-CH₂C≡CH), has carved its own niche in organic synthesis and drug design.[8] Valued for its unique reactivity, the terminal alkyne of the propargyl group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click" reaction.[8] This reactivity, coupled with its ability to act as a bioisostere and a pharmacophore, has made the propargyl group a prized component in the design of enzyme inhibitors and other therapeutic agents.[9]

This technical guide delves into the synergistic union of these two chemical entities: the propargyl pyrazole compounds. We will explore the historical context of their discovery, trace the evolution of their synthetic methodologies, and examine their profound impact on modern drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing both a historical narrative and practical, in-depth technical insights.

The Historical Tapestry: Weaving Together Pyrazoles and Propargyls

The story of propargyl pyrazoles is not one of a single, sudden discovery, but rather a gradual convergence of independent streams of chemical research. The first synthesis of the parent pyrazole molecule was achieved by Buchner in 1889.[1] Early synthetic routes to pyrazoles, such as the Knorr synthesis, typically involved the condensation of β-dicarbonyl compounds with hydrazines.[10][11]

The introduction of the propargyl group into the pyrazole framework was a logical progression driven by the desire to create novel chemical diversity and to explore new structure-activity relationships (SAR). One of the earliest and most direct methods for the synthesis of pyrazole itself involves the reaction of hydrazine with propargyl aldehyde.[12] This reaction exemplifies the fundamental approach to constructing the pyrazole ring from a three-carbon component bearing the alkyne functionality.

The evolution of synthetic organic chemistry in the 20th century brought forth a diverse toolkit for the preparation of propargyl-containing building blocks, such as propargyl alcohols, halides, and amines.[13][14][15] These reagents became instrumental in the synthesis of more complex and substituted propargyl pyrazoles. The development of metal-catalyzed cross-coupling reactions and multicomponent reactions further expanded the accessibility and diversity of these compounds.[5][6]

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of propargyl pyrazole compounds can be broadly categorized into two strategies: the construction of the pyrazole ring from a propargyl-containing precursor, and the introduction of a propargyl group onto a pre-existing pyrazole scaffold.

Building the Pyrazole Ring: The Propargyl Precursor Approach

A foundational method for synthesizing pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. By employing a propargyl-substituted hydrazine or a β-diketone containing a propargyl group, chemists can readily introduce the desired functionality into the pyrazole core.

Another powerful strategy is the 1,3-dipolar cycloaddition reaction.[10] This method involves the reaction of a nitrile imine with an alkyne. Utilizing a propargyl-substituted alkyne in this reaction provides a direct route to propargyl pyrazoles. He and colleagues demonstrated the synthesis of a pyrazole derivative through the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl ether, catalyzed by zinc triflate.[2][10][16]

More recent innovations have focused on the development of one-pot syntheses from readily available starting materials. For instance, a method for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols has been reported.[16] This acid-catalyzed propargylation followed by cyclization of N,N-disubstituted hydrazines offers an efficient route to these compounds.[16] Similarly, propargyl hydrazides can be converted into N-tosyl or N-H pyrazoles under acidic or basic conditions, respectively.[17]

Functionalizing the Pyrazole Core: The Post-Synthethic Propargylation

The introduction of a propargyl group onto a pre-formed pyrazole ring is a versatile strategy that allows for the late-stage functionalization of complex molecules. This is typically achieved through the N-alkylation of the pyrazole ring with a propargyl halide, such as propargyl bromide, in the presence of a base.[18] The regioselectivity of this reaction can be influenced by the substitution pattern of the pyrazole ring and the reaction conditions.

The following diagram illustrates a general workflow for the synthesis of propargyl pyrazoles, highlighting the two main strategies.

Figure 1: General synthetic strategies for propargyl pyrazole compounds.

Detailed Experimental Protocol: One-Pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols

This protocol is based on the work of Reddy et al. and provides a robust method for the synthesis of 3,5-disubstituted 1H-pyrazoles.[16][19]

Materials:

-

Propargyl alcohol derivative

-

N,N-disubstituted hydrazine

-

Acid catalyst (e.g., Bi(OTf)₃)

-

Solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

Procedure:

-

To a solution of the propargyl alcohol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add the acid catalyst (5 mol%).

-

Stir the mixture for 10 minutes, then add the N,N-disubstituted hydrazine (1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1H-pyrazole.

The Biological Significance and Therapeutic Promise of Propargyl Pyrazoles

The incorporation of a propargyl group into a pyrazole scaffold can have profound effects on its biological activity. The propargyl moiety can modulate the compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[8] Furthermore, the terminal alkyne can act as a reactive handle for covalent modification of the target protein, leading to irreversible inhibition.[9]

Propargyl pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many propargyl pyrazole compounds have been investigated for their potential as anticancer agents.[20] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[21]

-

Anti-inflammatory Activity: Building on the historical success of pyrazole-based anti-inflammatory drugs, propargyl pyrazole derivatives have also been explored for their anti-inflammatory properties.[3][20][21]

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents, and the addition of a propargyl group can enhance this activity.[10][22]

-

Enzyme Inhibition: The propargyl group is a key pharmacophore in a number of enzyme inhibitors, including monoamine oxidase (MAO) inhibitors.[3][9] The combination of the pyrazole scaffold, which can be tailored to bind to specific enzyme active sites, with the reactive propargyl group has led to the development of potent and selective enzyme inhibitors.

The following table summarizes the biological activities of selected propargyl pyrazole derivatives.

| Compound Class | Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Pyrazolo[1,5-a]pyrimidines | Anticancer | Varies with substitution | [18] |

| 1,3,5-Trisubstituted Pyrazoles | MAO-B Inhibition | nM range | [3] |

| Pyrazole-carbothioamides | Anti-inflammatory | Comparable to indomethacin | [20] |

| N-Propargyl Pyrazoles | Antimicrobial | µg/mL range | [10] |

Modern Applications and Future Directions